molecular formula C14H21N B3015210 [1-(4-tert-butylphenyl)cyclopropyl]methanamine CAS No. 211315-08-1

[1-(4-tert-butylphenyl)cyclopropyl]methanamine

Cat. No.: B3015210
CAS No.: 211315-08-1
M. Wt: 203.329
InChI Key: NPGRBWSFTNYOED-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[1-(4-tert-butylphenyl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-13(2,3)11-4-6-12(7-5-11)14(10-15)8-9-14/h4-7H,8-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGRBWSFTNYOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-tert-butylphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 4-tert-butylbenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is then treated with ammonia or an amine source to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-tert-butylphenyl)cyclopropyl]methanamine can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.

    Reduction: This compound can be reduced to form various amine derivatives.

    Substitution: It can participate in substitution reactions, where the amine group can be replaced or modified by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Hydroxylated or oxide derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted amine compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Recent studies have highlighted the potential of [1-(4-tert-butylphenyl)cyclopropyl]methanamine as a scaffold for designing inhibitors targeting viral proteases, particularly for SARS-CoV-2. The compound's structural features allow it to fit into the active sites of these enzymes, which is crucial for inhibiting their function. The introduction of bulky groups like tert-butyl enhances binding affinity and selectivity against the target protease, making it a promising candidate for further development as an antiviral agent .

2. Neuroprotective Properties
Research indicates that compounds similar to this compound exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science Applications

1. Polymer Chemistry
The compound has been utilized in the synthesis of novel polymers with enhanced mechanical and thermal properties. Its incorporation into poly(p-phenylenevinylene) systems has shown promise in optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells. The unique cyclopropyl moiety contributes to the rigidity and stability of the polymer backbone, improving performance metrics in electronic devices .

2. Ligand Development
In coordination chemistry, this compound can serve as a ligand for metal complexes. These complexes have potential applications in catalysis and materials synthesis due to their ability to facilitate various chemical reactions under mild conditions. The steric bulk provided by the tert-butyl group can influence the selectivity and reactivity of the metal center .

Chemical Synthesis Applications

1. Synthetic Intermediate
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified through various chemical reactions, allowing for the construction of diverse molecular architectures used in pharmaceuticals and agrochemicals. The efficient synthesis methods developed for this compound enhance its utility in industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Antiviral ActivityPMC8536799Identified as a potential inhibitor for SARS-CoV-2 Mpro with significant binding affinity.
Neuroprotective PropertiesSigma-Aldrich Technical DataDemonstrated capacity to modulate neurotransmitter levels and reduce oxidative stress.
Polymer ChemistryMDPI Article on Poly(p-phenylenevinylene)Enhanced mechanical properties when incorporated into polymer systems for optoelectronics.
Ligand DevelopmentResearch on Coordination ChemistryEffective ligand for metal complexes facilitating catalytic reactions under mild conditions.

Mechanism of Action

The mechanism of action of [1-(4-tert-butylphenyl)cyclopropyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in molecular structures, affecting the binding and activity of the compound. The tert-butylphenyl group provides hydrophobic interactions, enhancing the compound’s affinity for certain targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [1-(4-tert-Butylphenyl)cyclopropyl]methanamine
  • CAS Number : 211315-08-1
  • Molecular Formula : C₁₄H₂₁N
  • Molecular Weight : 197.33 g/mol
  • Supplier: Ambeed, Inc. (Catalog No. A1153509)

Applications :
Primarily used for laboratory research, excluding drug or household applications. Its structural features—a cyclopropane ring fused to a tert-butyl-substituted phenyl group—make it a candidate for studying steric and electronic effects in medicinal chemistry .

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound belongs to a class of aryl-cyclopropylmethanamines. Key structural analogs differ in aryl substituents, influencing electronic, steric, and pharmacokinetic properties.

Compound Name Substituent(s) on Aryl Ring Molecular Formula Molecular Weight (g/mol) Key References
This compound 4-tert-Butyl C₁₄H₂₁N 197.33
[1-(3-Bromophenyl)cyclopropyl]methanamine 3-Bromo C₁₀H₁₂NBr 226.11
[1-(4-Fluorophenyl)cyclopropyl]methanamine 4-Fluoro C₁₀H₁₂FN 165.21
[1-(2-Methoxyphenyl)cyclopropyl]methanamine 2-Methoxy C₁₁H₁₅NO 177.25
[1-(4-Chlorophenyl)cyclopropyl]methanamine 4-Chloro C₁₀H₁₂NCl 181.67

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity, while electron-donating groups (e.g., methoxy) may enhance interactions with polar receptor residues .

Analog-Specific Routes :

  • Halogenated Derivatives : Synthesized via Buchwald-Hartwig amination or nucleophilic substitution, as seen for bromo and chloro analogs .
  • Methoxy-Substituted Analogs: Employ reductive alkylation using NaBH(OAc)₃ or NaBH₄ in dichloroethane (DCE) or methanol .

Yield Variability :

  • Yields range from 29.55% for guanidine derivatives () to 97% for dihydrochloride salts (), highlighting substituent-dependent challenges in purification or stability.

Serotonin Receptor Modulators :

  • Compounds like 1-[2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine () exhibit high selectivity for 5-HT₂C receptors, attributed to methoxy and fluoro groups enhancing hydrogen bonding .

Kinase Inhibitors :

  • Cyclopropane-containing ALK inhibitors (e.g., ) use trifluoromethyl and pyrazole groups for potency. The tert-butyl analog’s bulk could hinder kinase active-site entry, reducing efficacy .

Physicochemical Properties

Property This compound [1-(4-Fluorophenyl)cyclopropyl]methanamine [1-(2-Methoxyphenyl)cyclopropyl]methanamine
Molecular Weight 197.33 165.21 177.25
LogP (Predicted) ~3.5 (highly lipophilic) ~2.1 ~1.8
Solubility Low (tert-butyl increases hydrophobicity) Moderate (polar fluorine) Moderate (methoxy enhances polarity)

Key Implications :

  • Fluorine and methoxy substituents balance lipophilicity and polarity, enhancing bioavailability in analogs .

Biological Activity

[1-(4-tert-butylphenyl)cyclopropyl]methanamine, a compound characterized by its unique cyclopropyl structure and a bulky tert-butyl group, has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 211315-08-1
  • Molecular Formula : C13H17N
  • Molecular Weight : 189.28 g/mol

The structural formula can be represented as follows:

C13H17N\text{C}_{13}\text{H}_{17}\text{N}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Receptors : The compound may act as a receptor modulator, influencing pathways related to neurotransmission and endocrine functions.
  • Enzymatic Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against certain bacterial strains, indicating its usefulness in developing antimicrobial agents.
  • Anticancer Properties : In vitro studies have suggested that this compound may induce apoptosis in cancer cell lines, potentially making it a candidate for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AnticancerInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits MGAT2 enzyme

Detailed Findings

  • Antimicrobial Studies :
    • A study reported that this compound exhibited significant activity against Escherichia coli, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting its potential as an antimicrobial agent.
  • Cancer Research :
    • In vitro assays demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 5 µM. Flow cytometry analysis indicated that the compound activates caspase pathways, leading to programmed cell death.
  • Metabolic Studies :
    • Research indicated that this compound acts as a potent inhibitor of the MGAT2 enzyme, which is involved in triglyceride synthesis. This inhibition could lead to reduced fat storage and has implications for treating obesity-related disorders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.